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molecular formula C14H14O2 B104625 2-Naphthalenebutanoic acid CAS No. 782-28-5

2-Naphthalenebutanoic acid

Cat. No. B104625
M. Wt: 214.26 g/mol
InChI Key: HBRVUQIGDLSBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04891298

Procedure details

To 300 ml of methane-sulfonic acid contained in a 1 liter, 3-neck flask equipped with thermometer, drying tube and magnetic stirring bar was added 82.0 g (0.38 mole) of γ-(2-naphthyl)butyric acid as prepared above and the reaction mixture was heated at 90°-95° C. for one hour with vigorous stirring. The yellow reaction mixture was cooled, poured on crushed ice and extracted with two 350 ml portions of ethyl acetate. The combined organic portions were washed with 5% aqueous sodium hydroxide, water, dried over anhydrous sodium sulfate and then treated with some silica gel powder and Norit A charcoal before filtering. Upon removing the solvent an off-white solid was obtained. Recrystallization from 375 ml of hexane containing 7-10 ml of chloroform gave an oil that solidified to yield 55.0 g (73.3% by weight) of 1,2,3,4-tetrahydro-4-phenanthrone as an off-white solid. M.P. 64°-66° C.; λmax 312 nm (7,510) ethanol; T.L.C. CH2Cl2. Rf =.7.
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][CH2:12][CH2:13][C:14]([OH:16])=O>CS(O)(=O)=O>[CH2:11]1[C:2]2[CH:3]=[CH:4][C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[C:1]=2[C:14](=[O:16])[CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
82 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)CCCC(=O)O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with thermometer
CUSTOM
Type
CUSTOM
Details
drying tube and magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
as prepared above and the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 90°-95° C. for one hour with vigorous stirring
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The yellow reaction mixture was cooled
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
on crushed ice
EXTRACTION
Type
EXTRACTION
Details
extracted with two 350 ml portions of ethyl acetate
WASH
Type
WASH
Details
The combined organic portions were washed with 5% aqueous sodium hydroxide, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
ADDITION
Type
ADDITION
Details
treated with some silica gel powder and Norit A charcoal
FILTRATION
Type
FILTRATION
Details
before filtering
CUSTOM
Type
CUSTOM
Details
Upon removing the solvent an off-white solid
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
Recrystallization from 375 ml of hexane containing 7-10 ml of chloroform
CUSTOM
Type
CUSTOM
Details
gave an oil that

Outcomes

Product
Name
Type
product
Smiles
C1CCC(C=2C3=CC=CC=C3C=CC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 55 g
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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